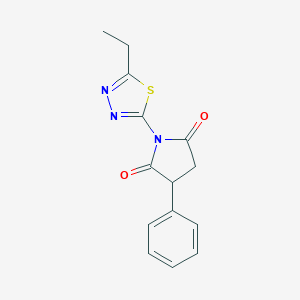

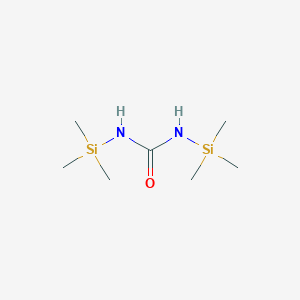

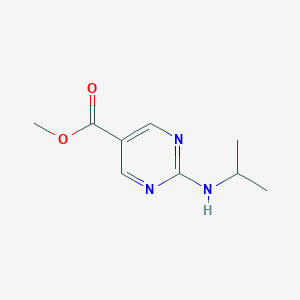

![molecular formula C9H13N3O2 B143095 叔丁基吡啶并[3,2-c]嘧啶-3-基氨基甲酸酯 CAS No. 147362-90-1](/img/structure/B143095.png)

叔丁基吡啶并[3,2-c]嘧啶-3-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl pyridazin-3-ylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of interest in various fields of chemistry and pharmacology due to their potential applications in the synthesis of pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The tert-butyl group is often used as a protecting group for amines due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be complex and may involve multiple steps. For example, the synthesis of related compounds has been achieved through flash vacuum thermolysis of tert-butylimines of various heterocyclic aldehydes, leading to the formation of imidazoazines with excellent yields from monocyclic imines . Another approach involves the use of di-tert-butyl ethynylimidodicarbonate as a synthon for the β-aminoethylation of organic electrophiles, which can be applied to the synthesis of various heterocyclic compounds . Additionally, practical syntheses have been developed for compounds like trans-tert-butyl-2-aminocyclopentylcarbamate, which is synthesized via aziridine opening and optical resolution of enantiomers .

Molecular Structure Analysis

The molecular structure of tert-butyl pyridazin-3-ylcarbamate itself is not directly discussed in the provided papers. However, related compounds have been characterized using various techniques. For instance, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was determined, showing an orthorhombic space group and stabilization by inter- and intramolecular hydrogen bond interactions . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of complex molecules, such as in the case of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1 . The versatility of these compounds is further demonstrated by their use in the synthesis of α-glucosidase inhibitors, where the carbamate moiety is linked to imidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, tert-butyl N-acetylcarbamate was synthesized using a green method and its crystal packing was analyzed, revealing centrosymmetric rings linked by a double N—H⋯O=C hydrogen bond . The tert-butyl group typically imparts a degree of steric hindrance, which can affect the reactivity and solubility of the compound. Additionally, the presence of the pyridazin-3-yl moiety in tert-butyl pyridazin-3-ylcarbamate would likely contribute to its electronic properties and potential interactions with biological targets.

科学研究应用

工艺开发和合成

一种用于制造淋巴细胞功能相关抗原 1 抑制剂的中间体的实用且可扩展的合成涉及改进的库林科维奇-希莫尼亚克环丙烷化。该工艺从易于获得的材料开始,展示了该化合物在高效制药工艺中的作用 (李文杰等人,2012 年)。

成像应用

在 PET 心肌灌注成像中,“叔丁基吡啶并[3,2-c]嘧啶-3-基氨基甲酸酯”衍生物已被评估为潜在的造影剂。18F 标记的吡啶并苯类似物的合成、表征和初步评估证明了它们高心脏摄取和作为造影剂的潜力,为非侵入性心脏诊断做出了重大贡献 (Mou 等人,2012 年)。

催化和有机合成

关于用于水氧化的 Ru 络合物的研究引入了一系列涉及叔丁基取代配体的双核络合物,表明该化合物与旨在实现能量转换和储存技术的催化应用有关 (宗瑞和图梅尔,2005 年)。

化学合成方法

叔丁基亚胺的闪蒸真空热解已被探索用于咪唑并嗪的合成,其中叔丁基衍生物在高产率咪唑并嗪的形成中起着至关重要的作用,支撑了该化合物在开发新型有机合成方法中的用途 (Katarzyna Justyna 等人,2017 年)。

酶抑制的治疗应用

与氨基甲酸酯部分连接的咪唑并[1,2-a]吡啶的合成和评估及其 α-葡萄糖苷酶抑制活性突出了叔丁基吡啶并[3,2-c]嘧啶-3-基氨基甲酸酯衍生物的潜在治疗应用。这些化合物显示出作为酶抑制剂的希望,为药物开发提供了新途径 (Saeedi 等人,2020 年)。

结构表征

核磁共振波谱学的进步使得叔丁基[1-羟基-2-甲基-3-(1H-1,2,4-三唑-1-基)]丙-2-基氨基甲酸酯的详细表征成为可能,证明了全面结构分析在新化合物开发中的重要性 (Younas Aouine 等人,2016 年)。

安全和危害

The safety data sheet for a related compound, tert-butanol, indicates that it is highly flammable and causes serious eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid all sources of ignition .

属性

IUPAC Name |

tert-butyl N-pyridazin-3-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)11-7-5-4-6-10-12-7/h4-6H,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWNKSCHTFDBEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl pyridazin-3-ylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

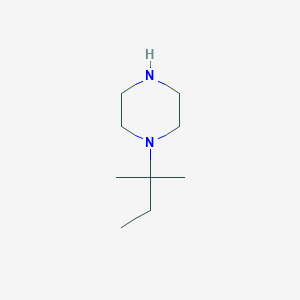

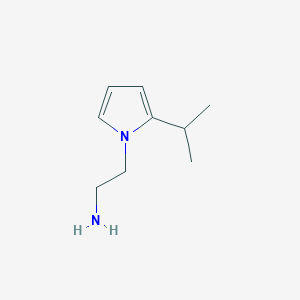

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)

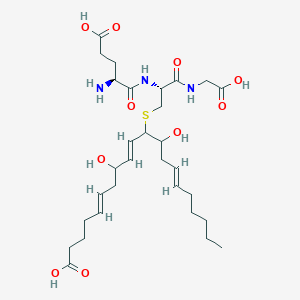

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)